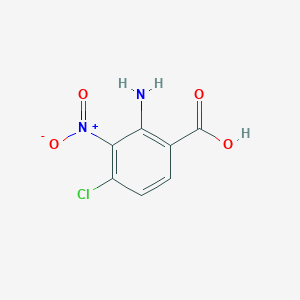

2-Amino-4-chloro-3-nitrobenzoic acid

Description

Significance of Aromatic Nitro-Amino Carboxylic Acids in Contemporary Chemical Research

Aromatic nitro-amino carboxylic acids are a class of compounds of immense importance in synthetic chemistry. nbinno.com Their multifunctional nature makes them valuable intermediates in the production of a wide range of organic materials, including pharmaceuticals, dyes, and polymers. nbinno.comguidechem.com The presence of the nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, while also serving as a precursor to an amino group via reduction. nih.gov This reactivity is fundamental in creating complex molecular scaffolds.

Derivatives of this class are integral to the synthesis of various pharmaceuticals. For instance, substituted nitrobenzenes are used to create indoles, which are bioactive components in many drugs. nih.gov Furthermore, related compounds like 4-Amino-3-nitrobenzoic acid have been investigated for their biological activities, including antimicrobial properties and their potential as enzyme inhibitors for treating diseases like Chagas disease. nbinno.com In material science, these compounds are explored for developing polymeric materials and are used in the production of azo dyes for the textile industry. nbinno.com

Historical Trajectories and Evolution of Academic Investigations on 2-Amino-4-chloro-3-nitrobenzoic acid

The historical record of academic investigations specifically focused on this compound is sparse. While the synthesis of related isomers and precursors, such as 4-chloro-3-nitrobenzoic acid, has been documented for decades, dedicated studies on the 2-amino-4-chloro-3-nitro isomer are not prominent in the scientific literature. epo.org

The evolution of research in this area has largely been driven by the synthesis of more complex molecules where such compounds might be transient intermediates. General synthetic strategies for producing substituted aminobenzoic acids often involve two primary routes: the reduction of a corresponding nitro compound or the amination of a halo-substituted benzoic acid. google.comgoogle.com For example, a common method involves the catalytic hydrogenation of a nitro-substituted precursor using catalysts like Raney nickel or palladium on carbon. google.com Another approach involves the reaction of a halogenated benzoic acid with ammonia (B1221849), often catalyzed by a cuprous salt under mild conditions. google.com The lack of specific literature suggests that this compound has not been a primary target of synthesis but rather a potential, yet un-isolated, intermediate.

Identification of Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

The most significant unaddressed challenge pertaining to this compound is the lack of a well-established and optimized synthetic pathway in published literature. This scarcity of information presents a primary research frontier: the development of a reliable and high-yield synthesis for this specific isomer.

The potential biological activity and material applications of this compound remain entirely unexplored. Its structural similarity to other bioactive molecules suggests potential utility, but without a reliable source of the compound for testing, this remains speculative.

Delineation of Scope and Objectives for Comprehensive Academic Studies of this compound

A comprehensive academic study of this compound would need to address the existing gaps in knowledge systematically. The primary objectives of such a study should be:

Synthetic Route Development: To devise and optimize a multi-step synthesis for this compound, likely starting from a more common precursor like 4-chlorobenzoic acid or 2-chloro-3-nitrobenzoic acid. The study should compare different reduction or amination strategies to maximize yield and purity.

Physicochemical Characterization: To perform a full characterization of the purified compound. This would involve determining its fundamental physical properties and acquiring detailed spectroscopic data to create a reference for future research.

Computational Modeling: To employ quantum chemical methods to predict the compound's molecular geometry, electronic properties, and reactivity. These theoretical findings should be correlated with experimental data. nih.gov

Exploratory Screening: To conduct initial screenings for potential applications. This could involve testing for antimicrobial or anticancer activity, or investigating its properties as a precursor for novel polymers or dyes.

Fulfilling these objectives would establish a foundational understanding of this compound, moving it from a chemical curiosity to a well-characterized compound with potential for further application-driven research.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Precursors This interactive table provides calculated data for the target compound and experimentally determined data for its potential precursors.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₇H₅ClN₂O₄ | 216.58 | Not Available | Not Documented |

| 2-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 3970-35-2 | 183-187 |

| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 96-99-1 | 180-183 |

Data sourced from PubChem and other chemical suppliers. nih.govnih.govnist.gov

Table 2: Plausible Synthetic Pathway for this compound This table outlines a hypothetical, yet chemically sound, synthetic route based on established reactions for analogous compounds.

| Step | Reaction | Starting Material | Reagents | Product | Notes |

|---|---|---|---|---|---|

| 1 | Electrophilic Nitration | 4-Chlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 4-Chloro-3-nitrobenzoic acid | A standard method for nitrating chlorobenzoic acid. guidechem.comepo.org |

| 2 | Reduction of Nitro Group | 4-Chloro-3-nitrobenzoic acid | Not Applicable (This would yield 3-amino-4-chlorobenzoic acid) | Not Applicable | Direct reduction of the precursor does not yield the target isomer. |

| Alt. 1 | Electrophilic Nitration | 2-Amino-4-chlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | Mixture of isomers | The amino group is a strong ortho, para-director, complicating direct nitration. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

37901-85-2 |

|---|---|

Molecular Formula |

C7H5ClN2O4 |

Molecular Weight |

216.58 g/mol |

IUPAC Name |

2-amino-4-chloro-3-nitrobenzoic acid |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,9H2,(H,11,12) |

InChI Key |

QUELTDJZAOWFCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Reaction Chemistry and Derivatization Strategies of 2 Amino 4 Chloro 3 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Core

The benzene (B151609) ring of 2-Amino-4-chloro-3-nitrobenzoic acid is heavily substituted, leaving only one position available for potential electrophilic aromatic substitution (EAS). The directing effects of the existing substituents are crucial in determining the feasibility and outcome of such reactions. The amino (-NH2) group is a powerful activating ortho-, para-director, while the nitro (-NO2), chloro (-Cl), and carboxyl (-COOH) groups are deactivating. The strong activation and directing influence of the amino group towards the open C6 position (ortho to the amine) is counteracted by the strong deactivating nature of the adjacent nitro and other meta-positioned groups, making EAS reactions challenging but potentially achievable under specific conditions.

Further Halogenation and Sulfonation Studies on this compound

Further halogenation or sulfonation would be directed to the C6 position, the only available site on the aromatic ring.

Sulfonation: Sulfonation is a common electrophilic aromatic substitution reaction. masterorganicchemistry.com The use of fuming sulfuric acid (H2SO4/SO3) could introduce a sulfonic acid group (-SO3H) onto the ring. masterorganicchemistry.comyoutube.com The synthesis of related compounds, such as 4-chloro-3-nitro-benzene sulfonyl chloride from ortho-chloro-nitrobenzene, demonstrates that sulfonation of highly substituted and deactivated rings is possible. google.com A similar strategy could lead to the formation of 2-amino-4-chloro-3-nitro-5-sulfamoylbenzoic acid derivatives. pharmaffiliates.comchemicalbook.com

| Reaction | Typical Reagents | Potential Product |

|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS), H₂SO₄ | 2-Amino-4,6-dichloro-3-nitrobenzoic acid |

| Bromination | N-Bromosuccinimide (NBS), H₂SO₄ | 2-Amino-6-bromo-4-chloro-3-nitrobenzoic acid |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | 2-Amino-4-chloro-3-nitro-5-sulfobenzoic acid |

Alkylation and Acylation Reactions at Aromatic Positions

Friedel-Crafts alkylation and acylation reactions are generally incompatible with aromatic rings bearing strongly deactivating groups like nitro and carboxyl groups. Furthermore, the presence of the basic amino group can lead to complexation with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and preventing the desired reaction. masterorganicchemistry.com Therefore, direct Friedel-Crafts reactions on the this compound core are not considered viable synthetic pathways.

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chloro substituent at the C4 position is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the presence of the strongly electron-withdrawing nitro group positioned ortho to it. This group stabilizes the negative charge of the intermediate Meisenheimer complex formed during the reaction. chegg.com While the electron-donating amino group has a slight deactivating effect on this process, the influence of the ortho-nitro group is generally dominant, allowing for the displacement of the chloride ion by various nucleophiles.

Amidation and Esterification Pathways through Chlorine Displacement

The chloro group can be displaced by oxygen and nitrogen nucleophiles to form ethers, esters, and substituted amines.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can replace the chlorine atom to introduce a new amino group. A historical method for preparing 2-amino-3-nitrobenzoic acid involves the reaction of 2-chloro-3-nitrobenzoic acid with alcoholic ammonia, demonstrating the feasibility of displacing a chlorine atom adjacent to a nitro group with an amine. google.com

Esterification (via Ether Linkage): The reaction with alkoxides or phenoxides can lead to the formation of aryl ethers. For instance, the synthesis of the diuretic bumetanide (B1668049) involves the reaction of 4-chloro-3-nitro-5-sulfamoylbenzoic acid with sodium phenoxide in a nucleophilic aromatic substitution, highlighting a similar transformation. chegg.com

Cyanation and Azidation Reactions for Introducing New Functionalities

Cyanation: The introduction of a nitrile (-CN) group can be achieved by treating the substrate with a cyanide salt, such as sodium or copper(I) cyanide. The resulting aminonitrobenzoyl nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Azidation: Reaction with sodium azide (B81097) (NaN₃) can displace the chloride to form an aryl azide. This functionality is highly useful in organic synthesis, particularly in click chemistry reactions or for conversion into an amino group via reduction.

| Reaction | Nucleophile | Typical Reagents | Potential Product Class |

|---|---|---|---|

| Amination | Ammonia / Amines (R-NH₂) | NH₃ or R-NH₂, base | Diaminobenzoic acid derivatives |

| Alkoxylation | Alkoxides (RO⁻) | NaOR, alcohol | Alkoxybenzoic acid derivatives |

| Cyanation | Cyanide (CN⁻) | NaCN or CuCN, polar aprotic solvent (e.g., DMSO) | Cyanobenzoic acid derivatives |

| Azidation | Azide (N₃⁻) | NaN₃, polar aprotic solvent (e.g., DMF) | Azidobenzoic acid derivatives |

Chemical Transformations of the Carboxyl Group

The carboxyl group of this compound can undergo a variety of standard chemical transformations to produce esters, amides, and other carboxylic acid derivatives.

Esterification: The most common transformation is esterification, which can be achieved through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The synthesis of 4-amino-3-nitrobenzoic acid methyl ester via this method is a well-documented procedure for undergraduate laboratories, highlighting its efficiency. bond.edu.auresearchgate.net

Amidation: The carboxyl group can be converted into an amide by reacting it with an amine. This typically requires the use of a coupling agent (e.g., N,N'-diisopropylcarbodiimide) or conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. nih.govgoogle.com The conversion of a similar compound, 4-chloro-3-nitrobenzoic acid, to its corresponding acyl chloride using thionyl chloride (SOCl₂) has been reported, which can then readily react with an amine to form the amide. rsc.org

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Methyl Ester (-COOCH₃) |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride (-COCl) |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R-NH₂) | Amide (-CONHR) |

| Amidation (Direct Coupling) | Amine (R-NH₂), Coupling Agent (e.g., DIC, HOBt) | Amide (-CONHR) |

Advanced Esterification and Amide Formation Techniques

The carboxylic acid moiety of this compound serves as a primary site for modification through esterification and amide formation. While direct condensation with alcohols or amines is possible, it often requires harsh conditions. Advanced techniques typically involve the activation of the carboxyl group to facilitate the reaction under milder conditions.

One common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with alcohols to form esters or with primary and secondary amines to form amides. rsc.orgmasterorganicchemistry.com This method is effective for a wide range of substituted benzoic acids. rsc.org

A second advanced approach involves the use of coupling agents that facilitate direct amide bond formation from the carboxylic acid and an amine, avoiding the need to isolate an acyl chloride intermediate. libretexts.org Modern peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium-based reagents can activate the carboxylic acid in situ. masterorganicchemistry.comacs.org For instance, systems using triphenylphosphine (B44618) in combination with N-halosuccinimides generate reactive (acyloxy)phosphonium salts that are readily attacked by amines to yield amides under mild conditions. acs.org

| Method | Activating Agent(s) | Intermediate | Key Advantages | Typical Conditions |

|---|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride | High reactivity, suitable for less reactive nucleophiles. | Reflux in SOCl₂ or reaction in an inert solvent (e.g., DCM) with (COCl)₂. |

| Coupling Agent-Mediated Amidation | DCC, EDC, or Phosphonium salts (e.g., from PPh₃/NCS) | Activated Ester or (Acyloxy)phosphonium Salt | Mild conditions, high yields, suitable for sensitive substrates. masterorganicchemistry.comacs.org | Room temperature in an anhydrous aprotic solvent (e.g., MeCN, Toluene). acs.org |

Decarboxylation Studies and Related Reaction Mechanisms

The removal of the carboxyl group from an aromatic ring, known as decarboxylation, is a challenging transformation that typically requires significant energy input or catalytic assistance. nist.gov For substituted benzoic acids, the reaction's feasibility is highly dependent on the electronic properties of the other substituents and the reaction mechanism. nist.govoup.com

While specific decarboxylation studies on this compound are not widely reported, the reaction mechanism for related compounds can be considered. Aromatic decarboxylation can proceed through an electrophilic substitution mechanism where a proton replaces the carboxyl group. This process is generally facilitated by electron-donating groups that stabilize the intermediate carbocation (arenium ion). nist.gov Conversely, decarboxylation can also occur via the decomposition of the corresponding carboxylate anion, a pathway favored by electron-withdrawing groups that can stabilize the resulting aryl anion. nist.gov

In this compound, the presence of both a strong electron-donating group (-NH₂) and strong electron-withdrawing groups (-NO₂, -Cl) creates a complex electronic environment. The outcome would be highly sensitive to reaction conditions, particularly pH. In acidic media, protonation of the amino group would diminish its donating ability, while in basic media, the formation of the carboxylate could facilitate decomposition. Modern research has focused on transition-metal-catalyzed decarboxylation, with systems based on copper, iridium, or bimetallic nanoparticles showing promise for effecting this transformation under milder conditions than traditional thermal methods. researchgate.netnih.gov

Reactivity and Functionalization of the Amino Group

The primary amino group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the modulation of the compound's electronic and physical properties.

Acylation and Sulfonylation Reactions for Amine Protection and Modification

The nucleophilic nature of the amino group allows it to readily react with acylating and sulfonylating agents. These reactions are commonly used to protect the amine during subsequent transformations or to install functional groups that impart specific properties.

Acylation is typically performed using acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This reaction converts the amine into a more stable and less reactive amide.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or a substituted benzenesulfonyl chloride, also in the presence of a base. This forms a stable sulfonamide. A relevant example is the reaction of an aminobenzoic acid with 4-chloro-3-nitrobenzene sulfonyl chloride to produce a sulfonamide derivative, demonstrating the feasibility of this reaction on a similar molecular framework. google.comgoogle.com

| Reaction Type | Typical Reagent | Product Functional Group | Purpose |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | Amide | Protection, modification of electronic properties. |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) or Benzenesulfonyl Chloride (PhSO₂Cl) | Sulfonamide | Protection, introduction of biologically active moieties. google.com |

Diazotization and Subsequent Coupling Reactions for Azo Compound Formation

Primary aromatic amines are key precursors for the synthesis of diazonium salts, which are highly valuable synthetic intermediates. The conversion, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid. organic-chemistry.org The reaction must be carried out at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. ijirset.comresearchgate.net

The diazonium salt of this compound can then serve as an electrophile in azo coupling reactions. In this process, the diazonium salt reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) (the coupling component), to form an azo compound. ijirset.comgoogle.com These products are characterized by the -N=N- (azo) linkage, which creates a highly conjugated system, often resulting in intensely colored compounds used as dyes and pigments. ijirset.com

| Step | Reagents | Intermediate/Product | General Structure of Azo Product |

|---|---|---|---|

| 1. Diazotization | NaNO₂, HCl(aq) or H₂SO₄(aq), 0-5 °C | Arenediazonium Salt | Aryl-N=N-Ar' (where Ar' is the coupling component) |

| 2. Azo Coupling | Electron-rich arene (e.g., Phenol, Aniline, Naphthol) | Azo Compound |

Chemical Reduction and Other Transformations of the Nitro Group

The nitro group is a powerful electron-withdrawing group and a key site for chemical transformation, most notably its reduction to an amino group, which dramatically alters the compound's electronic properties and reactivity.

Catalytic and Stoichiometric Reduction Strategies to Amino Derivatives

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This can be accomplished through various catalytic or stoichiometric methods. wikipedia.org The choice of method often depends on the presence of other reducible functional groups and the desired level of selectivity.

Catalytic Hydrogenation is a widely used method known for its efficiency and clean reaction profiles. commonorganicchemistry.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice and is effective for reducing nitro groups on substituted benzoates. rsc.orgepo.org Other catalysts, such as Raney Nickel or platinum-based catalysts, are also employed. commonorganicchemistry.com This method is generally high-yielding and avoids the use of harsh acidic conditions or large excesses of metal reductants. google.com

Stoichiometric Reduction involves the use of dissolving metals in acidic media. Classic examples include tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid. commonorganicchemistry.comyoutube.com Zinc powder is also an effective reductant. wikipedia.org These methods are robust and have been used for over a century, though they often require a stoichiometric or greater amount of metal and involve a more demanding workup procedure to remove metal salts compared to catalytic methods. youtube.com

| Method Type | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic | H₂ gas with Pd/C, PtO₂, or Raney Ni rsc.orgcommonorganicchemistry.com | High efficiency, clean byproducts (H₂O), mild conditions, catalytic amount of reagent. | Potential for reduction of other functional groups, requires specialized hydrogenation equipment. |

| Stoichiometric | Fe/HCl, Sn/HCl, Zn/CH₃COOH commonorganicchemistry.comyoutube.com | Inexpensive reagents, strong reducing power, tolerant of some functional groups. | Requires large excess of metal, acidic conditions, and generates significant metallic waste. youtube.com |

Rearrangement Reactions Involving the Nitro Group

The study of rearrangement reactions involving the nitro group on aromatic rings is a subject of significant interest in organic chemistry. Typically, these transformations occur under acidic conditions and can involve the migration of the nitro group to a different position on the ring. For substituted 2-nitroanilines, rearrangements in strong acids like concentrated sulfuric acid at elevated temperatures can lead to products derived from a 1,3-migration of the nitro group. researchgate.net

While the literature provides examples of such rearrangements for a number of substituted 2-nitroanilines, specific studies detailing the rearrangement of the 3-nitro group in this compound are not extensively documented. researchgate.net However, the general mechanism for acid-catalyzed nitro group migration can be considered. This process is often intramolecular and is thought to proceed through a Wheland intermediate, formed by protonation of the aromatic ring. researchgate.net The rate and outcome of such reactions are highly dependent on the nature and position of other substituents on the ring. For instance, in related o-nitrophenols, the rate of rearrangement is influenced by the electronic properties of adjacent substituents. researchgate.net Given the substitution pattern of this compound, any potential rearrangement would be influenced by the interplay of the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups.

Another relevant transformation involving a nitro group is reductive coupling, which has been observed in systems like 4-chloro-3-nitrocoumarin. rsc.org In these cases, the nitro group directs a base-mediated reductive coupling with α-bromoacetophenone, followed by an intramolecular cyclization. rsc.org This highlights the potential for the nitro group in this compound to participate in reactions beyond simple migration, facilitating more complex molecular constructions under specific reductive conditions.

Cyclization and Heterocyclic Compound Formation Utilizing this compound as a Building Block

The unique arrangement of amino, carboxylic acid, and nitro functional groups on the benzene ring makes this compound a versatile precursor for the synthesis of various heterocyclic compounds. The ortho-disposed amino and carboxylic acid moieties are characteristic of an anthranilic acid derivative, a classic starting material for numerous cyclization reactions.

Benzoxazinones: Anthranilic acid and its derivatives are well-established precursors for the synthesis of 4H-3,1-benzoxazin-4-ones. nih.gov These reactions typically involve condensation with an acylating agent followed by cyclodehydration. A common method involves treating the anthranilic acid with reagents like aroyl chlorides, acid anhydrides, or ortho esters. nih.govchristuniversity.in

A particularly relevant method is the dimerization of anthranilic acids in the presence of an arenesulfonyl chloride, which yields 2-(aminophenyl)-4H-3,1-benzoxazin-4-one derivatives. nih.gov For example, the reaction of 2-amino-4-nitrobenzoic acid with 4-chlorobenzenesulfonyl chloride in refluxing acetone (B3395972) leads to the formation of 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. nih.gov It is plausible that this compound would undergo a similar dimerization under these or analogous conditions to produce the corresponding substituted benzoxazinone (B8607429).

Modern methods for benzoxazinone synthesis include mechanochemical grinding with reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine, which can achieve rapid cyclodehydration under solvent-assisted conditions. organic-chemistry.orgorganic-chemistry.org

Table 1: General Conditions for Benzoxazinone Synthesis from Anthranilic Acid Derivatives

| Reagent(s) | Solvent | Conditions | Product Type | Reference(s) |

| Aroyl Chlorides | Pyridine | Reflux | 2-Aryl-4H-1,3-benzoxazin-4-ones | nih.gov |

| Arenesulfonyl Chloride | Acetone | Reflux | 2-(Aminophenyl)-4H-3,1-benzoxazin-4-ones | nih.gov |

| Acid Anhydride | N/A | Reflux | 2-Alkyl-4H-3,1-benzoxazin-4-ones | christuniversity.in |

| TCT, PPh₃, Na₂CO₃ | Ethyl Acetate (catalytic) | Grinding, Room Temp | 2-Substituted-4H-3,1-benzoxazin-4-ones | organic-chemistry.org |

Quinoxalines: The synthesis of quinoxalines traditionally involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov To utilize this compound for this purpose, a preliminary reduction of the 3-nitro group is required to generate a 2,3-diamino-4-chlorobenzoic acid intermediate. This reduction can be achieved using various methods, such as catalytic hydrogenation with Pd/C or reduction with metals like tin or iron in acidic media.

Once the diamine intermediate is formed, it can be reacted with a range of 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) or their synthetic equivalents (e.g., α-haloketones, α-hydroxyketones) to form the quinoxaline (B1680401) ring. nih.govchim.it The reaction is often catalyzed by acids and can be performed in various solvents, including water under green chemistry protocols. nih.gov The presence of the chloro and carboxylic acid groups on the resulting quinoxaline ring provides further handles for diversification.

Table 2: Plausible Two-Step Synthesis of Quinoxaline Derivatives

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1. Reduction | This compound | H₂, Pd/C, Ethanol (B145695) | 2,3-Diamino-4-chlorobenzoic acid |

| 2. Condensation | 2,3-Diamino-4-chlorobenzoic acid + R-CO-CO-R' | Acetic acid, Reflux | 6-Chloro-7-carboxy-2,3-disubstituted-quinoxaline |

The reactivity of this compound extends to the formation of other fused heterocyclic systems. Drawing analogies from the chemistry of similar compounds like 2-amino-4-nitrophenol (B125904), reactions can be envisioned that lead to larger ring systems. For example, 2-amino-4-nitrophenol reacts with various dibromoalkanes to form partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines. researchgate.net This suggests that the amino group of this compound could participate in similar N-alkylation reactions with α,ω-dihaloalkanes, followed by intramolecular cyclization (potentially involving the carboxylic acid group) to form fused seven- or eight-membered rings.

Furthermore, the functional groups on the aromatic core can be used to build larger, polycyclic structures. For instance, the related compound 4-chloro-3-nitrobenzoic acid can be converted into an ester, followed by reduction of the nitro group to an amine. rsc.org This resulting aminobenzoate can then be reacted with aldehydes to form Schiff bases, which are precursors to more complex, multi-ring bent-core compounds. rsc.org This demonstrates a strategy where the functional groups of this compound can be sequentially modified to construct larger, well-defined polycyclic architectures.

Multi-component Reaction Methodologies Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. organic-chemistry.orgcaltech.edu These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.org

While specific literature detailing the use of this compound as a reactant in MCRs is limited, its structure as an anthranilic acid derivative suggests its potential utility in several classes of MCRs. Anthranilic acid and its analogues are known to participate in various MCRs to produce heterocyclic scaffolds.

For example, the Niementowski quinazoline (B50416) synthesis, which can be performed as a one-pot reaction, involves the condensation of anthranilic acid with an amide. Similarly, anthranilic acids can be used in Ugi-type reactions or Passerini reactions after suitable modification. An MCR approach could potentially involve the simultaneous reaction of the amino group, the carboxylic acid group, and an external reactant. For instance, a reaction involving this compound, an aldehyde, and an isocyanide could potentially lead to the formation of complex benzodiazepine (B76468) or quinazolinone derivatives, which are common targets of MCRs. caltech.edu The development of novel MCRs incorporating this specific building block remains an area open for exploration, offering a pathway to rapidly synthesize libraries of complex, substituted heterocyclic compounds.

Advanced Spectroscopic and Crystallographic Investigation Methodologies for 2 Amino 4 Chloro 3 Nitrobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2-Amino-4-chloro-3-nitrobenzoic acid. It provides detailed information about the carbon-hydrogen framework.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignment Methodologies

The assignment of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts is the first step in structural elucidation. The substitution pattern on the benzene (B151609) ring of this compound creates a unique electronic environment for each nucleus, resulting in distinct chemical shifts. The aromatic region of the ¹H NMR spectrum is expected to show two doublets, corresponding to the two adjacent protons (H-5 and H-6). The chemical shifts are influenced by the electronic effects of the substituents: the amino (-NH₂) group is electron-donating, causing an upfield shift (shielding), whereas the nitro (-NO₂), chloro (-Cl), and carboxylic acid (-COOH) groups are electron-withdrawing, causing a downfield shift (deshielding). pdx.edu

The ¹³C NMR spectrum will display signals for all seven carbon atoms in the molecule. The carboxyl carbon typically appears significantly downfield (~165-170 ppm), while the aromatic carbons resonate in the range of ~110-150 ppm. The specific chemical shifts of the aromatic carbons are dictated by the attached substituent and their position relative to other groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from similar compounds. pdx.edursc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-COOH | ~13.0 (broad s, 1H) | ~168.0 |

| C2-NH₂ | ~5.5 (broad s, 2H) | ~148.0 |

| C3-NO₂ | - | ~135.0 |

| C4-Cl | - | ~120.0 |

| C5 | ~7.0 (d) | ~118.0 |

| C6 | ~8.0 (d) | ~130.0 |

| C1 (ipso to COOH) | - | ~115.0 |

Application of Two-Dimensional NMR Correlational Spectroscopy (COSY, HSQC, HMBC, NOESY) in Complex Structure Determination

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing connectivity between atoms. youtube.comslideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings through bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two adjacent aromatic protons, H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.comlibretexts.org An HSQC spectrum would show cross-peaks linking the signal of H-5 to C-5 and H-6 to C-6, allowing for the definitive assignment of these protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range connectivity (two or three bonds, ²JCH and ³JCH) and piecing together the full structure, especially in identifying the placement of quaternary (non-protonated) carbons. sdsu.edursc.org Key correlations would include:

The H-6 proton showing correlations to the carboxyl carbon (C-COOH), C-1, and C-4.

The H-5 proton showing correlations to C-1, C-3, and C-4.

The amino protons (-NH₂) potentially showing a correlation to C-2, C-1, and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their through-bond connectivity. nih.gov A NOESY spectrum could reveal a spatial relationship between the amino protons and the adjacent H-6 proton, further confirming the substituent arrangement.

Vibrational Spectroscopic Approaches (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary. spectroscopyonline.comthermofisher.com

FT-IR Spectroscopy: Detects molecular vibrations that result in a change in the dipole moment. It is particularly sensitive to polar functional groups.

Raman Spectroscopy: Detects vibrations that cause a change in the polarizability of the molecule. It is highly effective for identifying non-polar bonds and symmetric vibrations. spectroscopyonline.com

For this compound, these techniques would identify the characteristic vibrations of the carboxylic acid, amino, nitro, and chloro functional groups, as well as the vibrations of the aromatic ring. mdpi.comijtsrd.com

Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are typical for the specified functional groups. researchgate.netliverpool.ac.uk

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch (broad) | 2500-3300 | FT-IR |

| C=O stretch | 1680-1720 | FT-IR (strong), Raman (moderate) | |

| Amino (-NH₂) | N-H symmetric & asymmetric stretch | 3300-3500 | FT-IR |

| Nitro (-NO₂) | N-O asymmetric stretch | 1500-1570 | FT-IR (very strong) |

| N-O symmetric stretch | 1300-1370 | FT-IR (strong) | |

| Aromatic Ring | C-H stretch | 3000-3100 | FT-IR, Raman |

| C=C stretch | 1450-1600 | FT-IR, Raman | |

| Chloro (-Cl) | C-Cl stretch | 600-800 | FT-IR, Raman |

Mass Spectrometry (MS) Techniques for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm (parts per million), which allows for the unambiguous determination of a compound's elemental composition. The molecular formula for this compound is C₇H₅ClN₂O₄. HRMS can distinguish this formula from other potential formulas that have the same nominal mass. The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be observed in the mass spectrum as two peaks separated by two m/z units (M and M+2).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable structural information. gre.ac.ukunito.it In an MS/MS experiment, the molecular ion of this compound (m/z 216 for the ³⁵Cl isotope) would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

The fragmentation pathway can be predicted based on the functional groups present. Common fragmentation reactions for protonated α-amino acids involve the loss of water (H₂O) and carbon monoxide (CO). nih.govresearchgate.net Benzoic acids typically lose water and/or the entire carboxyl group.

A plausible fragmentation pathway for this compound could involve:

Initial loss of water (-18 Da): A common fragmentation for carboxylic acids, leading to an acylium ion.

Subsequent loss of carbon monoxide (-28 Da): Following the loss of water, the loss of CO is a characteristic fragmentation.

Loss of the nitro group (-46 Da): Fragmentation involving the cleavage of the C-NO₂ bond.

Decarboxylation (-44 Da): Loss of CO₂ directly from the molecular ion.

By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be confirmed, complementing the data obtained from NMR spectroscopy. ncsu.edu

X-ray Diffraction Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

X-ray diffraction (XRD) crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the molecular conformation. Furthermore, XRD is crucial for analyzing the supramolecular assembly, revealing how molecules are arranged in the crystal lattice and detailing the intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern the crystal packing.

Single Crystal X-ray Diffraction Methodologies for Absolute Configuration and Molecular Packing

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed. This technique is fundamental for confirming the chemical connectivity, determining the molecular conformation, and understanding the intricate network of intermolecular interactions that dictate the crystal's architecture.

The detailed crystallographic data obtained from such an analysis is typically presented in a standardized format, as exemplified in the table below for 2-Amino-4-chlorobenzoic acid. nih.gov

Interactive Table 1: Crystal Data and Structure Refinement for 2-Amino-4-chlorobenzoic acid

| Parameter | Value |

|---|---|

| Chemical formula | C₇H₆ClNO₂ |

| Formula weight | 171.58 g/mol |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 15.4667 (10) |

| b (Å) | 3.7648 (2) |

| c (Å) | 23.7598 (15) |

| β (°) | 93.015 (3) |

| Volume (ų) | 1381.59 (14) |

| Z | 8 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.49 |

Data sourced from a 2011 study by Farag et al. nih.govresearchgate.net

For derivatives of this compound that are chiral, SC-XRD using anomalous dispersion effects can be employed to determine the absolute configuration of the stereocenters, a critical aspect in pharmaceutical and materials science.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ).

PXRD is particularly vital for studying polymorphism, which is the ability of a compound to exist in two or more different crystal structures. rsc.orgresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. For instance, the solid-state behavior of 2-chloro-4-nitrobenzoic acid has been shown to exhibit at least two polymorphic forms, which were characterized using techniques including PXRD. rsc.orgresearchgate.net Synchrotron powder diffraction measurements confirmed the existence of these two forms, and their structures were further elucidated by single-crystal X-ray diffraction. rsc.orgresearchgate.net

The applications of PXRD in the study of this compound and its derivatives would include:

Phase Identification: Confirming the identity of a synthesized crystalline material by comparing its experimental PXRD pattern to a reference pattern, which can be simulated from single-crystal data. mdpi.com

Purity Analysis: Detecting the presence of crystalline impurities or different polymorphic forms within a bulk sample. mdpi.com

Polymorph Screening: Identifying new polymorphic forms by analyzing samples crystallized under various conditions (e.g., different solvents, temperatures). Studies on 2-chloro-4-nitrobenzoic acid have identified a monohydrate and five solvates, which were characterized by PXRD among other techniques. rsc.org

Monitoring Phase Transformations: Observing changes in the crystalline form as a function of temperature, pressure, or humidity. rsc.org

UV-Visible Spectrophotometry for Electronic Transitions, Conjugation Studies, and Quantitative Analysis Methodologies

UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique that measures the absorption of ultraviolet and visible light by a substance. For aromatic compounds like this compound, this technique provides valuable information about the electronic transitions between molecular orbitals, offering insights into the extent of conjugation within the molecule.

The absorption of UV-Vis radiation promotes electrons from a lower energy ground state (typically a π bonding or non-bonding orbital) to a higher energy excited state (an antibonding π* orbital). The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals. The presence of chromophores (e.g., the nitro group, C=O) and auxochromes (e.g., the amino group, chlorine atom) on the benzene ring significantly influences the energy of these transitions and thus the observed spectrum.

For example, spectroscopic analysis of the related compound 2-amino-3-chlorobenzoic acid in methanol (B129727) revealed absorbance peaks at 361 nm, 270 nm, and 220 nm, which are indicative of its conjugated electronic system. nih.govmdpi.com Theoretical studies on isomers like 2-Amino-4-chlorobenzoic acid using time-dependent density functional theory (TD-DFT) have been employed to calculate excitation energies and assign electronic transitions, showing good agreement with experimental data. researchgate.net Such computational approaches can predict the λmax values corresponding to transitions like HOMO→LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital). researchgate.net

Interactive Table 2: Experimental and Calculated UV-Vis Absorption Data for Isomers of Chlorinated Aminobenzoic Acids

| Compound | Solvent | Experimental λmax (nm) | Calculated λmax (nm) |

|---|---|---|---|

| 2-Amino-4-chlorobenzoic acid | Chloroform | 240, 256, 335 | 245, 256, 335 |

| 4-Amino-2-chlorobenzoic acid | Dichloromethane (B109758) | 250, 278, 295 | 252, 279, 294 |

Data sourced from Kaya Kinaytürk et al. (2016) researchgate.net and Al-Fahdawi et al. (2024). nih.govmdpi.com

Beyond structural elucidation, UV-Vis spectrophotometry serves as a robust tool for quantitative analysis. researchgate.net By constructing a calibration curve based on the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration, the concentration of this compound in a solution can be accurately determined. This is essential for dissolution studies, reaction monitoring, and quality control assays.

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if applicable for chiral derivatives)

Chiroptical spectroscopic methods are essential for the stereochemical analysis of chiral molecules. Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral compound. An ECD spectrum provides information about the absolute configuration and conformation of molecules in solution.

While this compound itself is achiral, chiral derivatives could be synthesized, for example, by introducing a stereocenter in a side chain or by resolution of atropisomers if hindered rotation exists. For such chiral derivatives, ECD would be an invaluable tool.

The methodology involves the following steps:

Experimental Measurement: The ECD spectrum of the chiral derivative is recorded in a suitable solvent. The spectrum is a plot of the difference in absorbance (ΔA) or molar circular dichroism (Δε) against wavelength.

Computational Modeling: Quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TDDFT), are performed to predict the theoretical ECD spectrum for a specific absolute configuration (e.g., the R or S enantiomer). nih.gov

Comparison and Assignment: The experimental spectrum is compared with the calculated spectrum. A good match between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration of the chiral derivative. nih.govnih.gov

Furthermore, ECD can be used for the quantitative determination of enantiomeric excess (ee). The magnitude of the ECD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the signal intensity of a sample with that of an enantiomerically pure standard, the enantiomeric excess can be calculated. This method is particularly useful when combined with separation techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), allowing for the identification and quantification of enantiomers without needing a standard for each one. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-4-chlorobenzoic acid |

| 2-chloro-4-nitrobenzoic acid |

| 2-amino-3-chlorobenzoic acid |

| 4-Amino-2-chlorobenzoic acid |

| 2-Amino-3-chloro-5-nitrobenzamide |

Theoretical and Computational Chemistry Studies of 2 Amino 4 Chloro 3 Nitrobenzoic Acid

Reaction Mechanism Elucidation and Kinetic Studies through Computational Modeling

Calculation of Activation Energies and Rate Constants for Key Transformations

Without foundational research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research and publication in the field of computational chemistry would be necessary to provide the specific data points and analyses requested for 2-Amino-4-chloro-3-nitrobenzoic acid.

Molecular Dynamics Simulations and Molecular Docking Methodologies for Intermolecular Interactions (excluding biological target interactions)

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools for investigating intermolecular interactions at an atomic level. For this compound, these methods can elucidate its behavior in various chemical environments, predict its aggregation tendencies, and quantify the strength of its interactions with other molecules, excluding biological targets.

MD simulations can model the dynamic behavior of a system of this compound molecules, providing insights into its self-assembly and interactions in the solid state or in solution. Such simulations can reveal the preferred modes of intermolecular hydrogen bonding, for instance, between the carboxylic acid groups to form dimers, a common motif in carboxylic acids. The amino and nitro groups, along with the chlorine atom, also contribute to the intricate network of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. Computational studies on similar substituted nitrobenzoic acids have demonstrated the significant influence of substituent positions on intermolecular interactions and crystal packing. chemrxiv.org

Molecular docking, while often associated with drug discovery, is also a valuable tool for studying non-biological intermolecular interactions. It can be employed to predict the most stable orientation of a this compound molecule when interacting with a surface or another molecule. This can be particularly useful in understanding its crystallization behavior or its interaction with materials in a non-biological context. The docking process involves sampling a large number of possible conformations and orientations of the ligand (in this case, this compound) within a defined region of a host molecule or surface, followed by a scoring function to rank the poses based on their predicted binding affinity.

A hypothetical study could involve docking this compound with various organic molecules to assess their co-crystallization potential. The interaction energies derived from such simulations can provide a quantitative measure of the stability of the resulting molecular complexes.

| Co-former | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Nicotinamide | Hydrogen Bonding | -9.8 |

| Pyridine (B92270) | Hydrogen Bonding, π-π Stacking | -8.5 |

| Benzene (B151609) | π-π Stacking | -4.2 |

| 1,4-Dioxane | Hydrogen Bonding | -6.7 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies for Structure-Reactivity Correlations (focused on chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or properties of a chemical compound based on its molecular structure. In the context of this compound, QSAR/QSPR can be employed to establish correlations between its structural features and its chemical reactivity.

The first step in developing a QSAR/QSPR model is to define a set of molecular descriptors that numerically represent the structural and physicochemical properties of the molecule. For this compound, these descriptors can be categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The nitro group, being a strong electron-withdrawing group, significantly influences these properties.

Topological descriptors: These are numerical values derived from the 2D representation of the molecule, reflecting its size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. This model correlates the descriptors with a specific measure of chemical reactivity, such as reaction rate constants or equilibrium constants for a particular chemical transformation. For instance, the reactivity of the amino group or the susceptibility of the aromatic ring to nucleophilic substitution could be modeled.

QSAR studies on nitroaromatic compounds have highlighted the importance of descriptors related to hydrophobicity and electrophilicity in predicting their reactivity and toxicity. nih.gov Similar principles can be applied to develop a QSAR model for the chemical reactivity of this compound.

| Descriptor | Value for this compound | Coefficient in QSAR Equation |

|---|---|---|

| LUMO Energy (eV) | -3.5 | -0.85 |

| Dipole Moment (Debye) | 5.2 | 0.15 |

| Molecular Electrostatic Potential (on the aromatic ring) | -25.0 | -0.05 |

Hypothetical QSAR Equation: log k = 2.5 - 0.85 * (LUMO Energy) + 0.15 * (Dipole Moment) - 0.05 * (Molecular Electrostatic Potential)

Solvation Effects and pKa Prediction through Continuum and Explicit Solvation Models

The chemical behavior of this compound is significantly influenced by its environment, particularly the solvent. Computational methods, specifically continuum and explicit solvation models, are instrumental in understanding these solvation effects and in predicting the acid dissociation constant (pKa).

Continuum solvation models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute and the solvent. By calculating the Gibbs free energy of solvation for both the protonated and deprotonated forms of this compound, the pKa can be predicted. The accuracy of these predictions depends on the chosen theoretical level and the parameters used in the continuum model.

Explicit solvation models offer a more detailed and accurate description of solute-solvent interactions by including individual solvent molecules in the simulation. This approach, often employed in conjunction with molecular dynamics or Monte Carlo simulations, allows for the explicit treatment of hydrogen bonding and other specific interactions between this compound and the surrounding solvent molecules. While computationally more demanding, explicit solvation models can provide a more realistic picture of the solvation shell structure and its impact on the properties of the solute.

The pKa of this compound is influenced by the electronic effects of its substituents. The electron-withdrawing nitro and chloro groups are expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to benzoic acid. The amino group, being electron-donating, will have an opposing effect. Computational pKa prediction can quantify these effects and provide a theoretical estimate of the acidity of the compound.

| Solvation Model | Predicted pKa |

|---|---|

| Continuum Model (PCM) in Water | 3.8 |

| Explicit Water Model (MD Simulation) | 3.6 |

| Continuum Model (PCM) in Ethanol (B145695) | 4.5 |

Advanced Applications and Material Science Research Utilizing 2 Amino 4 Chloro 3 Nitrobenzoic Acid As a Versatile Building Block

Precursor in the Rational Design and Organic Synthesis of Complex Molecular Architectures

The specific arrangement of electron-donating (amino) and electron-withdrawing (nitro, chloro, carboxyl) groups on the benzene (B151609) ring of 2-Amino-4-chloro-3-nitrobenzoic acid allows for controlled and selective chemical modifications. This makes it an ideal starting material for the rational design of complex molecules where precise control over the substitution pattern is crucial for achieving desired chemical or physical properties.

Scaffold for the Construction of Highly Multi-Functionalized Aromatic Systems

The this compound molecule serves as an exemplary scaffold in organic synthesis. Its existing functional groups can be selectively protected, activated, or transformed to introduce additional functionalities onto the aromatic system. For instance, the carboxylic acid and amino groups are common handles for creating amide bonds or for further derivatization.

The synthesis of related multi-substituted benzoic acids often involves a series of protection, nitration, and oxidation or reduction steps, demonstrating the modularity of this class of compounds. guidechem.comprepchem.com The amino group can be acylated, the carboxylic acid can be esterified, and the nitro group can be reduced to a second amino group, opening pathways to a vast array of derivatives. This strategic functionalization is central to creating complex structures, such as the precursors for tetracyclic indolo-benzodiazepines and indolo-quinoxalines, where substituted nitrobenzoic acids are key reagents. sigmaaldrich.com

Intermediate in the Academic Synthesis of Specialized Dyes, Pigments, and Optical Materials

Aromatic compounds containing both electron-donating (amino) and electron-accepting (nitro) groups are foundational to the chemistry of dyes and nonlinear optical (NLO) materials. nih.gov The intramolecular charge-transfer characteristics of such systems are responsible for their color and unique optical properties. This compound is an ideal candidate for this field, serving as an intermediate in the synthesis of specialized colorants and optical materials. google.comnih.gov

In the field of material science, related compounds like 2-chloro-4-nitrobenzoic acid have been successfully used to synthesize third-order NLO materials. scirp.orgresearchgate.net This is often achieved by forming a salt with a pyridine-based molecule, creating a new compound with enhanced NLO properties. scirp.orgresearchgate.net The resulting materials are studied for potential applications in optical switching and signal processing. researchgate.net Given its structural similarities, this compound is a promising candidate for developing analogous charge-transfer complexes with significant optical activity. researchgate.net

Role in Supramolecular Chemistry and Advanced Crystal Engineering

Crystal engineering is a field focused on designing and synthesizing solid-state structures with predictable and desirable properties, which are governed by intermolecular interactions. ias.ac.in The functional groups on this compound are prime sites for directing these interactions, particularly hydrogen bonds.

Investigation of Hydrogen Bonding Networks and Self-Assembly Phenomena

The self-assembly of this compound in the solid state is directed by a combination of strong and weak hydrogen bonds. The carboxylic acid group is a powerful hydrogen bond donor and acceptor, typically forming robust centrosymmetric dimers with neighboring molecules through O-H⋯O interactions. researchgate.netnih.gov This is a common and predictable supramolecular synthon in carboxylic acids. researchgate.net

Furthermore, the amino group acts as a hydrogen bond donor, while the nitro and carbonyl oxygen atoms act as acceptors. This allows for the formation of extensive intermolecular networks. researchgate.net Intramolecular N-H⋯O hydrogen bonds between the amino and adjacent nitro or carboxyl groups are also possible, which influences the planarity and conformation of the molecule. researchgate.netnih.gov Studies on related aminobenzoic acids reveal that these interactions can link molecules into one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. researchgate.net

| Donor Group | Acceptor Group | Interaction Type | Common Supramolecular Motif | Reference Example |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Intermolecular O-H⋯O | Centrosymmetric R²₂(8) Dimer | 2-Amino-4-chlorobenzoic acid nih.gov |

| Amino (-NH₂) | Carboxylic Acid (C=O) | Intermolecular N-H⋯O | Chain or Layer Formation | 2-Amino-3-nitrobenzoic acid researchgate.net |

| Amino (-NH₂) | Nitro (-NO₂) | Intermolecular N-H⋯O | 3D Network Assembly | 4-Amino-3-nitrobenzoic acid complex nih.gov |

| Amino (-NH₂) | Nitro (-NO₂) | Intramolecular N-H⋯O | S(6) Ring | 2-Amino-3-nitrobenzoic acid researchgate.net |

Strategies for Co-crystallization and Polymorph Control

Co-crystallization is a powerful strategy for modifying the physicochemical properties of a solid without altering its chemical composition. This is achieved by crystallizing two or more different molecules together in a defined stoichiometric ratio. The multiple hydrogen bonding sites on this compound make it an excellent candidate for forming co-crystals. The carboxylic acid group, in particular, can form strong hydrogen bonds with coformers that contain basic functional groups, such as pyridines. researchgate.netnih.gov

Research on the closely related 2-chloro-4-nitrobenzoic acid has shown it to be a versatile coformer, capable of producing a series of binary complexes, including both co-crystals and molecular salts. nih.gov These complexes are held together by a variety of heteromeric hydrogen-bonded interactions. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal structure, is also a critical consideration in material science. Different polymorphs can have different properties, such as solubility and stability. The conformational flexibility of the carboxylic acid group relative to the benzene ring, combined with the various possible hydrogen bonding arrangements, suggests that this compound could exhibit polymorphism. rsc.orgrsc.org The study and control of its polymorphic forms are essential for ensuring the reproducibility of material properties. rsc.org

Integration into Polymer Science and Macromolecular Architectures

The incorporation of highly functionalized aromatic units into polymers can imbue them with unique thermal, optical, and mechanical properties. While specific polymers derived from this compound are not widely reported, its structure contains the necessary functionalities to act as a monomer in the synthesis of complex macromolecular architectures. sust.edu

The presence of both an amino group and a carboxylic acid group on the same molecule makes it an A-B type monomer, suitable for direct polycondensation reactions to form polyamides. The resulting polymer would feature a repeating aromatic unit with chloro and nitro groups as pendant substituents along the main chain. These pendant groups could significantly influence the polymer's properties, such as its solubility, glass transition temperature, and refractive index. Furthermore, these functional groups offer sites for post-polymerization modification, allowing for the creation of even more complex and functional materials.

Monomer in the Synthesis of Novel Polymer Systems

The multifunctional nature of this compound allows it to serve as a key monomer in the synthesis of new polymer systems. The presence of both an amino group and a carboxylic acid group enables its participation in polycondensation reactions, leading to the formation of polyamides or polyesters with unique properties imparted by the chloro and nitro substituents.

Research in this area focuses on leveraging the reactivity of the amino and carboxylic acid groups to create polymer backbones, while the chloro and nitro groups can be used to tune the polymer's physical and chemical characteristics. For instance, the nitro group, being strongly electron-withdrawing, can influence the polymer's solubility, thermal stability, and electronic properties. While specific examples of polymerization using this compound are not extensively detailed in the public domain, the principles of polymer chemistry suggest its potential for creating specialized polymers. The synthesis of poly esters, for example, can be achieved by first converting the amino acid to an acid chloride using a reagent like thionyl chloride, followed by reaction with a diol or a polymer containing hydroxyl groups like polyvinyl alcohol. ijcmas.com

Chemical Modification and Grafting onto Existing Polymeric Materials

Beyond its use as a primary monomer, this compound and similar amino acid derivatives can be chemically grafted onto the surfaces of pre-existing polymers to impart new functionalities. This surface modification technique can alter the properties of a polymer without changing its bulk characteristics. google.com For example, grafting this molecule onto a hydrophobic polymer surface could increase its hydrophilicity and provide reactive sites for further chemical transformations.

The process of grafting can be initiated by creating reactive sites on the polymer surface, which can then react with the amino or carboxylic acid group of the this compound. google.com This approach is valuable for developing materials with tailored surface properties for applications in areas such as biocompatible materials, membranes for separation processes, and sensors.

Functional Materials Research and Design

The distinct electronic and structural features of this compound make it a compelling candidate for the design of novel functional materials.

The aromatic structure of this compound, combined with its electron-withdrawing nitro group and electron-donating amino group, creates a push-pull system that is often associated with interesting photophysical properties. This has led to academic exploration of its potential as a precursor for materials with photoactive, electroactive, and optoelectronic applications. For instance, related nitrobenzoic acid derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. researchgate.net

The synthesis of organic single crystals from compounds containing the nitrobenzoate moiety has demonstrated potential for third-order nonlinear optical applications. researchgate.net While direct research on this compound in this context is limited, the foundational properties of the molecule suggest it as a promising area for future investigation. The strategic arrangement of donor and acceptor groups within the molecule can lead to significant charge transfer upon photoexcitation, a key characteristic for photoactive materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. ekb.egnih.gov The carboxylic acid group of this compound can act as a linker to coordinate with metal ions or clusters, forming the nodes of a MOF structure. ekb.eg The amino group provides an additional site for post-synthetic modification, allowing for the introduction of further functionalities within the framework. ekb.eg

Amino acid-based linkers are of particular interest in the synthesis of MOFs due to their chirality and biocompatibility. uab.catresearchgate.net While the direct use of this compound in reported MOF or COF structures is not prevalent, the principles of reticular chemistry suggest its viability as a building block. The presence of the chloro and nitro groups could influence the resulting framework's electronic properties and its interactions with guest molecules. The synthesis of MOFs often involves the reaction of a metal salt with an organic linker, such as a dicarboxylic acid, under solvothermal conditions. ekb.eg

Advanced Catalysis Research, including its Application as a Ligand Component or Organocatalyst Precursor

In the field of catalysis, this compound and its derivatives hold potential both as components of metal-based catalysts and as precursors for organocatalysts. The amino and carboxylic acid groups can act as coordination sites for metal ions, forming stable complexes that can catalyze a variety of organic transformations. mdpi.com The electronic properties of the ligand, influenced by the chloro and nitro substituents, can be fine-tuned to modulate the catalytic activity and selectivity of the metal center.

Furthermore, the chiral nature of many amino acids makes them valuable as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While this compound itself is not chiral, it can be used as a scaffold to introduce chiral elements. The development of catalysts derived from amino acids is a significant area of research, with applications in the synthesis of pharmaceuticals and fine chemicals. mdpi.com

The molecule could also serve as a precursor for the synthesis of more complex organocatalysts. The reactive functional groups provide handles for further chemical modifications, allowing for the construction of intricate molecular architectures designed to catalyze specific reactions.

Future Research Directions and Emerging Methodologies for 2 Amino 4 Chloro 3 Nitrobenzoic Acid

Integration of Artificial Intelligence and Machine Learning Algorithms in Retrosynthetic Analysis and Reaction Prediction

The synthesis of a polysubstituted aromatic compound like 2-Amino-4-chloro-3-nitrobenzoic acid requires careful strategic planning to manage regioselectivity and functional group compatibility. Traditional retrosynthetic analysis relies heavily on established chemical principles and the intuition of experienced chemists. However, the advent of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this process.

For a molecule with the complexity of this compound, AI can help address key challenges such as:

Optimal Precursor Selection: Identifying commercially available or easily synthesizable starting materials.

Reaction Condition Prediction: Suggesting optimal catalysts, solvents, and temperature ranges for each synthetic step.

This data-driven approach can significantly accelerate the discovery of more efficient, cost-effective, and sustainable synthetic strategies, reducing the time and resources spent on empirical trial-and-error experimentation.

Exploration of Novel Reactivity Patterns under Extreme Conditions (e.g., High Pressure, Flow Chemistry)

Investigating the chemical behavior of this compound and its synthetic intermediates under non-conventional conditions opens up new avenues for process intensification and discovery of novel reactivity.

Flow Chemistry: The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous nitration reactions. ewadirect.comresearchgate.netbeilstein-journals.orgvapourtec.com Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing. ewadirect.comresearchgate.net Future studies could develop a continuous flow synthesis for the precursors of this compound. The use of microreactors provides superior heat and mass transfer, allowing for precise control over reaction temperatures and residence times. beilstein-journals.orgsoton.ac.uk This enhanced control can lead to higher selectivity, reduced byproduct formation, and improved safety profiles, which are critical for industrial-scale production. researchgate.netvapourtec.com For instance, the nitration of a substituted chlorobenzoic acid precursor could be performed with greater safety and efficiency in a flow system. ewadirect.comsoton.ac.uk

High-Pressure Chemistry: High-pressure conditions can significantly influence reaction rates, equilibria, and stereoselectivity. Applying high pressure can accelerate reactions that have a negative activation volume, such as nucleophilic aromatic substitution (SNAr) reactions, which are often key steps in the synthesis of substituted anilines. thieme-connect.comthieme-connect.com Research into high-pressure synthesis could explore, for example, the amination of a dichloronitrobenzoic acid precursor. The application of pressures in the GPa range could potentially enable reactions at lower temperatures or with less reactive nucleophiles, leading to cleaner reaction profiles and access to novel derivatives. thieme-connect.commt.com

Development of Sustainable, Scalable, and Economically Viable Production Methods for Industrial Relevance

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For an industrially relevant compound, future research must prioritize sustainability, scalability, and economic viability.

Key areas of focus will include:

Catalyst Development: The selective hydrogenation of a nitro group in the presence of a chlorine substituent is a critical transformation in the synthesis of compounds like this compound. ingentaconnect.comresearchgate.net Future work will likely target the development of highly selective and reusable heterogeneous catalysts, potentially moving away from expensive noble metals towards more abundant and cheaper alternatives like nickel or even metal-free carbon-based catalysts. mdpi.comacs.org

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. Research could explore pathways to synthesize aromatic building blocks from biomass-derived sources like lignin, which could then be functionalized to produce the target molecule. rsc.orgeuropa.euacs.org This approach would reduce the reliance on petrochemical feedstocks.

Atom Economy and Waste Reduction: Synthetic routes will be redesigned to maximize atom economy, minimizing the generation of waste. This includes exploring catalytic cycles, one-pot reactions, and avoiding the use of stoichiometric reagents and protecting groups where possible. rsc.orgresearchgate.net

Green Solvents: The replacement of hazardous organic solvents with greener alternatives (e.g., water, supercritical CO₂, or bio-derived solvents) is a crucial aspect of sustainable production. Research could investigate the feasibility of conducting key synthetic steps in these environmentally benign media. researchgate.net

By integrating these principles, future production methods for this compound can be developed to be not only efficient and scalable but also environmentally responsible. mdpi.com

Advanced Analytical Techniques for Comprehensive Trace Analysis and Purity Assessment in Complex Mixtures

The purity of chemical compounds, especially those intended as intermediates for pharmaceuticals or advanced materials, is of paramount importance. Impurities, even at trace levels, can affect the efficacy, safety, and stability of the final product. biomedres.usbohrium.comnih.gov Future research will focus on the application of state-of-the-art analytical techniques for the comprehensive purity assessment of this compound.

Given its potential as a precursor, it is crucial to identify and quantify any process-related impurities or potential degradation products, particularly those that might be genotoxic. chromatographyonline.comnih.govintertek.com Advanced hyphenated analytical techniques are essential for this task.

| Technique | Application in Purity Assessment | Potential Advantages for this compound |

| UPLC-MS/MS | Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry for separation and quantification of trace-level impurities. nih.govscirp.org | High sensitivity and selectivity for detecting isomeric impurities and genotoxic intermediates that may be present in the reaction mixture. |

| GC-MS | Gas Chromatography-Mass Spectrometry for the analysis of volatile or semi-volatile impurities. ijpsonline.com | Useful for detecting residual solvents or volatile starting materials from the synthesis process. |